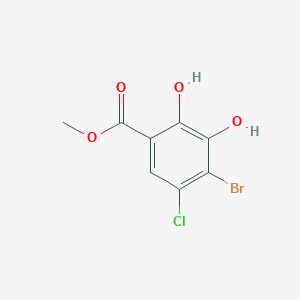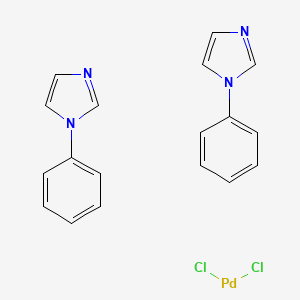
Palladium, dichlorobis(1-phenyl-1H-imidazole)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, dichlorobis(1-phenyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated with two chloride ions and two 1-phenyl-1H-imidazole ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of palladium, dichlorobis(1-phenyl-1H-imidazole)- typically involves the reaction of palladium(II) chloride with 1-phenyl-1H-imidazole in a suitable solvent. One common method involves dissolving palladium(II) chloride in a mixture of methanol and dichloromethane, followed by the slow addition of 1-phenyl-1H-imidazole. The reaction mixture is then refluxed at room temperature for 24 hours, resulting in a color change from light yellow to dark yellow. The solution is filtered and allowed to evaporate slowly, yielding yellow crystals of the desired compound .
Industrial Production Methods: While specific industrial production methods for palladium, dichlorobis(1-phenyl-1H-imidazole)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium, dichlorobis(1-phenyl-1H-imidazole)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The palladium center can participate in redox reactions, altering its oxidation state.
Catalytic Reactions: The compound can act as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like triphenylphosphine or amines in solvents such as dichloromethane or toluene.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Catalytic Reactions: Often conducted in the presence of bases like potassium carbonate and solvents like ethanol or dimethylformamide.
Major Products:
Substitution Reactions: Yield new palladium complexes with different ligands.
Oxidation and Reduction Reactions: Result in palladium species with altered oxidation states.
Catalytic Reactions: Produce coupled organic products, such as biaryls in Suzuki-Miyaura reactions.
Applications De Recherche Scientifique
Palladium, dichlorobis(1-phenyl-1H-imidazole)- has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling and C-H activation.
Biology: Investigated for its potential in biological assays and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in material science for the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which palladium, dichlorobis(1-phenyl-1H-imidazole)- exerts its effects involves the coordination of the palladium center with various substrates. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the transformation of reactants into products. The 1-phenyl-1H-imidazole ligands stabilize the palladium center and influence its reactivity by modulating the electronic environment around the metal.
Comparaison Avec Des Composés Similaires
Palladium, dichlorobis(triphenylphosphine): Another palladium complex with triphenylphosphine ligands, commonly used in catalysis.
Palladium, dichlorobis(1-methyl-1H-imidazole): Similar to the compound but with methyl-substituted imidazole ligands.
Palladium, dichlorobis(1-benzyl-1H-imidazole): Features benzyl-substituted imidazole ligands.
Uniqueness: Palladium, dichlorobis(1-phenyl-1H-imidazole)- is unique due to the presence of the phenyl group on the imidazole ligand, which can influence the electronic properties and steric environment of the palladium center. This can result in different reactivity and selectivity compared to other palladium complexes.
Propriétés
Formule moléculaire |
C18H16Cl2N4Pd |
|---|---|
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
dichloropalladium;1-phenylimidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Pd/c2*1-2-4-9(5-3-1)11-7-6-10-8-11;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
NMGSBXWUCWPEPQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)N2C=CN=C2.C1=CC=C(C=C1)N2C=CN=C2.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



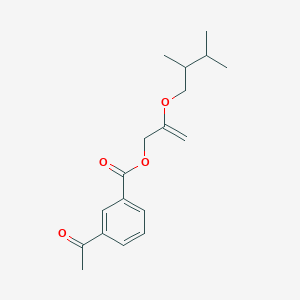

![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
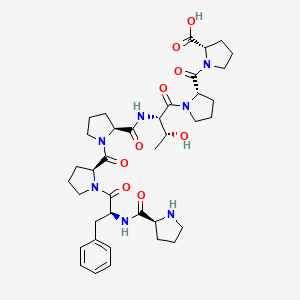
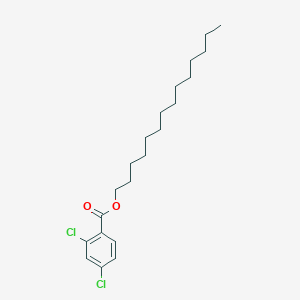

![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)


